3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea
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Overview
Description
3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Preparation Methods
The synthesis of 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea typically involves the reaction of 3,3-dimethyl-1-(6-methylpiperidin-3-yl)amine with an isocyanate or carbodiimide . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea can be compared with other piperidine derivatives, such as:
3,3-Dimethyl-1-(1-methylpiperidin-3-yl)urea: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
Spiropiperidines: These compounds have a spirocyclic structure and exhibit different biological activities.
Piperidinones: These derivatives contain a ketone group and have distinct chemical and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1,1-dimethyl-3-(6-methylpiperidin-3-yl)urea |
InChI |
InChI=1S/C9H19N3O/c1-7-4-5-8(6-10-7)11-9(13)12(2)3/h7-8,10H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
OZIZYFLHOVWMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)NC(=O)N(C)C |
Origin of Product |
United States |
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